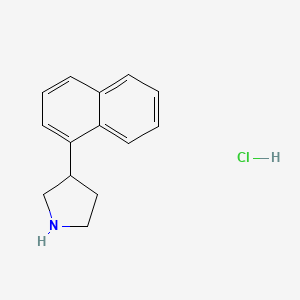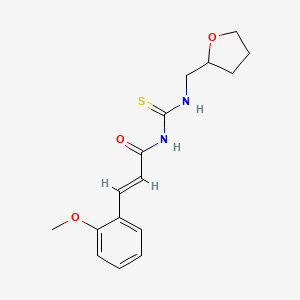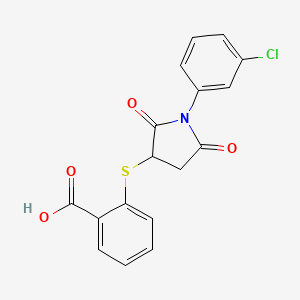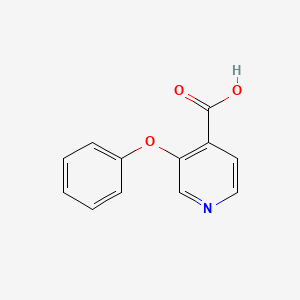![molecular formula C14H15FN2OS B2762338 N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide CAS No. 1311464-18-2](/img/structure/B2762338.png)
N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been developed as a potential cancer immunotherapy agent due to its ability to enhance T cell function and reduce tumor growth.
作用機序
N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide targets the adenosine A2A receptor, a G protein-coupled receptor that is highly expressed on immune cells, including T cells. Adenosine is an immunosuppressive molecule that is produced in high amounts in the tumor microenvironment. By blocking the A2A receptor, N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide prevents the immunosuppressive effects of adenosine and enhances T cell function. This leads to increased tumor cell death and reduced tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on T cells, N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide has also been shown to have anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of cancer. N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide has also been shown to reduce the number of regulatory T cells, which are immune cells that suppress the immune response. This further enhances the anti-tumor effects of N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide.
実験室実験の利点と制限
One advantage of N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide is its specificity for the adenosine A2A receptor. This reduces the potential for off-target effects and improves the safety profile of the drug. However, one limitation of N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide is its short half-life, which requires frequent dosing in preclinical models. Another limitation is the potential for resistance to develop over time, as seen with other cancer immunotherapies.
将来の方向性
There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide. One direction is to investigate the optimal dosing and scheduling of N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide in combination with other immunotherapies. Another direction is to explore the potential for N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide in other types of cancer, including breast cancer and pancreatic cancer. Finally, there is a need for clinical trials to determine the safety and efficacy of N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide in humans.
合成法
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide involves several steps, including the reaction of 2-fluorothiophenol with chloroacetonitrile, followed by the reaction of the resulting intermediate with cyclopropylamine. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to produce high yields of pure N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide.
科学的研究の応用
N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide has been extensively studied in preclinical models of cancer, including melanoma, lung cancer, and colorectal cancer. In these studies, N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide has been shown to enhance T cell function and reduce tumor growth, both as a single agent and in combination with other immunotherapies. N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide has also been shown to synergize with anti-PD-1 and anti-CTLA-4 antibodies, two other cancer immunotherapy agents.
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(2-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c15-12-3-1-2-4-13(12)19-10-7-14(18)17(9-8-16)11-5-6-11/h1-4,11H,5-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELHNRNXAMAJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CCSC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



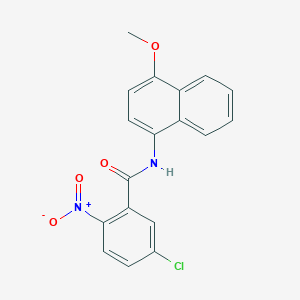
![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)

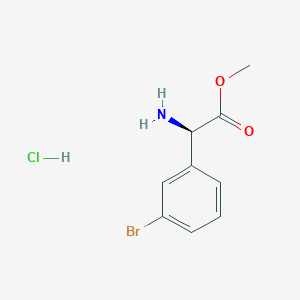
![methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762269.png)
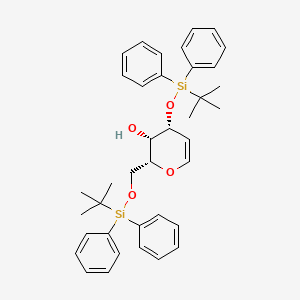
![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2762271.png)
